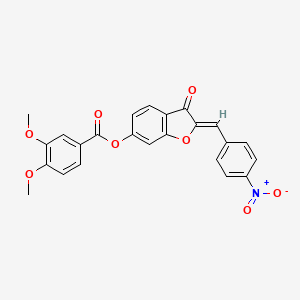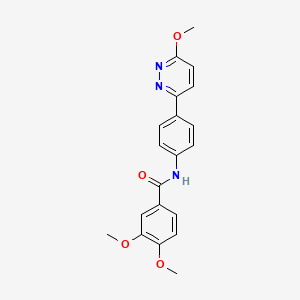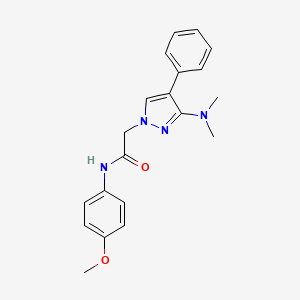![molecular formula C17H17ClN2O4S B2425349 methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate CAS No. 1424627-12-2](/img/structure/B2425349.png)
methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate, also known as Oxadiazon, is a herbicide that is widely used in agriculture. It is a member of the carbamate family of herbicides and is known for its selective action against grassy weeds. Oxadiazon is an important tool for farmers as it helps to control weeds and increase crop yields.
Scientific Research Applications
Carbamate Insecticides
Carbamate insecticides, including methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate, have been evaluated for their toxicity to various insect species. The structure-to-biological activity relationships have been studied, revealing that the substitution of chlorine atoms for methyl groups typically results in decreased biological activity. This research aids in understanding how structural modifications can influence the efficacy of carbamate insecticides (Metcalf, Fuertes-Polo, & Fukuto, 1963).
Chromatographic Applications
Cellulose triphenylcarbamate derivatives have been explored for their chiral recognition abilities in high-performance liquid chromatography (HPLC). The research highlights how the substituents' inductive effects, particularly at the 3- or 4-position, significantly impact optical resolution ability. This demonstrates the compound's utility in analytical chemistry for separating enantiomers (Okamoto, Kawashima, & Hatada, 1986).
Synthetic Methodologies
Innovative methods for synthesizing methyl N-phenylcarbamate and its derivatives have been developed, highlighting the importance of phosgene-free procedures. These processes involve reductive carbonylation of nitrobenzene and catalytic systems that avoid the use of toxic phosgene, contributing to safer and greener chemistry practices (Jakuš & Bojsová, 1992).
Environmental Studies
The transformation and ecotoxicity of carbamic pesticides, including those related to this compound, have been studied in aquatic environments. These studies assess the hydrolytic and photolytic cleavage of such compounds and their degradation products, evaluating their impact on various aquatic organisms. This research is crucial for understanding the environmental fate and potential hazards of carbamate pesticides (Iesce et al., 2006).
properties
IUPAC Name |
methyl N-[4-[2-(4-chlorophenyl)ethenylsulfonylamino]phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-20(17(21)24-2)16-9-7-15(8-10-16)19-25(22,23)12-11-13-3-5-14(18)6-4-13/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQNTGXDIYPFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-N-methyl-N-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2425268.png)
![[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B2425269.png)

![6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2425274.png)
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)
![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2425276.png)



![7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2425283.png)
![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2425287.png)
![2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2425289.png)